molecular formula C10H9Cl3O2 B1420730 2-(2,4-Dichlorophenoxy)butanoyl chloride CAS No. 854874-29-6

2-(2,4-Dichlorophenoxy)butanoyl chloride

Cat. No.: B1420730
CAS No.: 854874-29-6
M. Wt: 267.5 g/mol
InChI Key: KOTKSYLMUZDZPX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)butanoyl chloride: is an organic compound with the molecular formula C10H9Cl3O2 and a molecular weight of 267.54 g/mol . This compound is characterized by the presence of a butanoyl chloride group attached to a 2,4-dichlorophenoxy moiety. It is commonly used in various chemical synthesis processes and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)butanoyl chloride typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution.

    Carboxylic Acid: Formed through hydrolysis.

    Alcohol: Formed through reduction.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)butanoyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.

    2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with a propanoic acid group.

    2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with an alcohol group.

Uniqueness: 2-(2,4-Dichlorophenoxy)butanoyl chloride is unique due to its acyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTKSYLMUZDZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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